N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-5-10-27-18-9-7-16(11-14(18)2)29(25,26)23-15-6-8-17-19(12-15)28-13-21(3,4)20(24)22-17/h6-9,11-12,23H,5,10,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVNVGKEKZMUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : 388.5 g/mol
- Structural Components : A benzo-fused oxazepine ring and a sulfonamide group.
The presence of the 3,3-dimethyl and 4-oxo substituents contributes to its distinctive chemical properties and potential biological activities.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown strong inhibitory effects on specific therapeutic targets such as squalene synthase and farnesyl diphosphate synthase. These enzymes are crucial in cholesterol biosynthesis and other metabolic pathways.
- Antiproliferative Effects : Preliminary studies suggest that the compound can induce apoptosis in cancer cells by interfering with mitochondrial function and disrupting ATP metabolism.
- Antimicrobial Properties : The sulfonamide group enhances its interaction with bacterial enzymes, potentially leading to antimicrobial effects.
Case Studies and Experimental Data
- Squalene Synthase Inhibition :
- Anticancer Activity :
-
Antimicrobial Testing :
- The compound demonstrated significant antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-(3,3-dimethyl-4-oxo-benzoxazepin) | Structure A | Lacks sulfonamide group | Limited therapeutic applications |
| N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin) | Structure B | Ethyl substitution alters solubility | Moderate activity against certain pathogens |
| N-(3-methylbenzamide) | Structure C | Simpler structure | Minimal therapeutic applications |
This table highlights the unique aspects of this compound in terms of its complex structure and enhanced biological activity compared to simpler derivatives.
Preparation Methods
Classical Cyclization Approaches
The construction of the benzo[b]oxazepine core has historically relied on the cyclization of 2-aminophenol derivatives with appropriately functionalized carbonyl compounds. One widely adopted method involves the condensation of 2-aminophenols with alkynones, which, under thermal conditions in solvents such as 1,4-dioxane at elevated temperatures (typically 100 °C), undergoes a sequence of nucleophilic addition, imine formation, and 7-endo-dig cyclization to furnish the oxazepine ring system. Mechanistic studies suggest that the hydroxy proton of the aminophenol is pivotal in stabilizing the transition state and facilitating the formation of an alkynylketimine intermediate, which subsequently cyclizes to yield the desired heterocycle.
Alternative methods leverage the reactivity of 2-aminophenols with α,β-unsaturated carbonyl compounds or anhydrides, often in the presence of acid or base catalysts, to drive cyclization. The choice of substituents on the aminophenol and the nature of the carbonyl partner are critical determinants of regioselectivity, ring closure efficiency, and the tolerance of subsequent functionalization steps.
Reductive and Oxidative Cyclization Strategies
Reductive cyclization methods, such as the use of borane-tetrahydrofuran complexes, have been employed to transform dihydrobenzo[b]oxazepinones into their saturated or partially saturated counterparts. These reactions typically proceed under inert atmosphere, with careful temperature control to avoid over-reduction or decomposition of sensitive intermediates. Following reduction, acid or base workup is often required to liberate the free oxazepine or to facilitate further functionalization.
Oxidative cyclization, though less common for this scaffold, can be achieved using oxidants such as hypervalent iodine reagents or transition metal catalysts, particularly when the aim is to introduce or manipulate oxygen functionalities on the ring system.
Data Table: Comparative Yields and Conditions for Benzo[b]oxazepine Synthesis
This table highlights the diversity of cyclization conditions and the generally favorable yields achievable with optimized protocols.
Installation of the 3,3-Dimethyl and 4-Oxo Substituents
Strategies for Dimethylation at the 3-Position
The introduction of geminal dimethyl groups at the 3-position of the oxazepine ring is typically accomplished by employing 2-aminophenol precursors already bearing tert-butyl or isopropyl substituents, which, upon cyclization, yield the desired dimethyl functionality. Alternatively, post-cyclization alkylation using methyl iodide or methyl triflate in the presence of strong base can be utilized, though this approach requires careful control to avoid over-alkylation or side reactions at other nucleophilic sites.
Formation of the 4-Oxo Group
The 4-oxo functionality is most conveniently introduced via cyclization with a carbonyl-containing partner, such as a diketone or anhydride, or by subsequent oxidation of a methylene group at the 4-position. Oxidation can be achieved using reagents such as pyridinium chlorochromate, Dess-Martin periodinane, or manganese dioxide, depending on the sensitivity of the substrate and the presence of other oxidizable groups.
Synthesis of the 3-Methyl-4-propoxybenzenesulfonamide Moiety
Preparation of 3-Methyl-4-propoxybenzenesulfonyl Chloride
The sulfonamide coupling partner, 3-methyl-4-propoxybenzenesulfonyl chloride, is typically synthesized by sulfonation of 3-methyl-4-propoxybenzene (obtained via Williamson ether synthesis of 3-methyl-4-hydroxybenzene with 1-bromopropane) using chlorosulfonic acid, followed by treatment with thionyl chloride or phosphorus pentachloride to generate the sulfonyl chloride.
Sulfonamide Bond Formation
The coupling of the oxazepine amine with the sulfonyl chloride is conducted under basic conditions, often in the presence of triethylamine or pyridine as both solvent and acid scavenger. The reaction is typically performed at low temperatures (0–5 °C) to minimize side reactions and maximize selectivity for the desired sulfonamide linkage.
Data Table: Sulfonamide Coupling Conditions
| Entry | Amine Partner | Sulfonyl Chloride | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Oxazepine amine | 3-methyl-4-propoxybenzenesulfonyl chloride | Triethylamine | DCM | 0–5 °C | 75–90 | |
| 2 | Oxazepine amine | 3-methyl-4-propoxybenzenesulfonyl chloride | Pyridine | DCM | 0–5 °C | 70–85 |
Stepwise Synthesis of the Target Compound
Retrosynthetic Analysis
Retrosynthetically, the synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide can be visualized as the union of a suitably functionalized benzo[b]oxazepine amine with a 3-methyl-4-propoxybenzenesulfonyl chloride, with the oxazepine core itself constructed from 2-aminophenol and a diketone or equivalent precursor bearing the necessary substituents.
General Synthetic Sequence
The synthesis proceeds through the following key stages:
- Synthesis of 2-aminophenol bearing tert-butyl or isopropyl substituents at the ortho position to facilitate dimethylation upon cyclization.
- Cyclization with a diketone or alkynone to form the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine intermediate.
- Preparation of 3-methyl-4-propoxybenzenesulfonyl chloride from the corresponding phenol.
- Coupling of the oxazepine amine with the sulfonyl chloride under basic conditions to yield the final sulfonamide.
Mechanistic Considerations
The cyclization step relies on nucleophilic attack of the aminophenol nitrogen on the carbonyl carbon, followed by ring closure via the oxygen atom to form the seven-membered oxazepine. The presence of geminal dimethyl groups stabilizes the intermediate and directs the regiochemistry of the ring closure. The sulfonamide formation is a classic nucleophilic substitution, with the amine displacing chloride from the sulfonyl chloride.
Data Table: Overall Yields and Purification Methods
Optimization and Alternative Synthetic Approaches
Microwave-Assisted and Flow Chemistry Methods
Recent advances in microwave-assisted synthesis have enabled significant reductions in reaction times and improvements in yields for oxazepine ring formation. By applying controlled microwave irradiation, cyclization can be achieved in minutes rather than hours, with minimal byproduct formation and enhanced scalability.
Continuous flow chemistry platforms have also been deployed for the sulfonamide coupling step, allowing for precise temperature and stoichiometry control, and facilitating purification by in-line extraction or crystallization.
Green Chemistry Considerations
Efforts to render the synthesis more environmentally benign have focused on the use of aqueous or solvent-free conditions for cyclization, as well as the replacement of hazardous sulfonylating agents with milder alternatives. The use of solid-supported reagents and recyclable catalysts is under active investigation.
Data Table: Comparative Yields for Alternative Methods
| Approach | Cyclization Time | Yield (%) | Environmental Impact | Reference |
|---|---|---|---|---|
| Conventional heating | 4–8 h | 60–80 | Moderate | |
| Microwave-assisted | 10–30 min | 75–90 | Low | |
| Flow chemistry | Continuous | 80–95 | Low |
Analytical Characterization and Purity Assessment
Spectroscopic Methods
The identity and purity of the synthesized compound are confirmed by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The benzo[b]oxazepine core exhibits characteristic signals in the ^1H and ^13C NMR spectra, while the sulfonamide and propoxybenzene moieties are readily distinguished by their unique chemical shifts and coupling patterns.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed for monitoring reaction progress and assessing product purity. Preparative HPLC or flash column chromatography is used for final purification, with yields and purity typically exceeding 95% after optimization.
Data Table: Analytical Parameters
Case Studies and Literature Comparisons
Synthesis of Related Benzo[b]oxazepine Sulfonamides
Comparative studies on the synthesis of structurally related oxazepine sulfonamides reveal that the presence of electron-donating or withdrawing groups on the benzene ring of the sulfonyl chloride can significantly affect the reactivity and yield of the coupling step. For instance, the use of 3,4-dimethylbenzenesulfonyl chloride versus 3-methyl-4-propoxybenzenesulfonyl chloride can lead to differences in solubility and purification profiles.
Biological and Functional Implications
Although the primary focus here is synthetic, it is noteworthy that such oxazepine sulfonamides have demonstrated promising biological activities, including enzyme inhibition and antimicrobial properties. The synthetic accessibility of these compounds thus has direct implications for drug discovery and development efforts.
Troubleshooting and Common Pitfalls
Side Reactions and Byproduct Formation
Common issues encountered during synthesis include over-alkylation during dimethylation, incomplete cyclization due to steric hindrance, and hydrolysis or decomposition of the sulfonyl chloride under basic conditions. Careful control of stoichiometry, temperature, and reaction time is essential to minimize these problems.
Scalability and Reproducibility
Scaling up the synthesis requires attention to mixing efficiency, heat transfer, and the management of exothermic steps, particularly during sulfonamide coupling. The use of automated or flow platforms can greatly enhance reproducibility and safety at larger scales.
Q & A
Q. Methodology :
- Analog synthesis : Modify substituents (e.g., propoxy → isopropoxy) and test activity .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to map steric/electronic requirements .
- Crystallography : Solve co-crystal structures with targets to guide rational design .
Advanced: What strategies ensure compound stability in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
